5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
5-[amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S.2ClH/c10-7(6-4-2-1-3-5-6)8-12-13-9(11)14-8;;/h1-5,7H,10H2,(H2,11,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRRIJQAGHVEMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NN=C(S2)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679016 | |
| Record name | 5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227465-55-5 | |
| Record name | 5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Reaction Mechanism
-
Acylation : Thiosemicarbazide reacts with phenylacetic acid in the presence of phosphorus oxychloride (POCl₃), forming an acylated intermediate.
-
Dehydration : POCl₃ facilitates the elimination of water, promoting cyclization to the thiadiazole ring.
-
Salt Formation : The free base is treated with hydrochloric acid to yield the dihydrochloride salt.
Optimized Protocol (Adapted from CN103936692A )
| Parameter | Value |
|---|---|
| Thiosemicarbazide | 1.0 mol |
| Phenylacetic acid | 1.2 mol |
| POCl₃ | 1.2 mol |
| Solvent | None (solid-phase grinding) |
| Temperature | Room temperature |
| Reaction Time | 30–60 minutes |
| Yield | 94–98% |
Key Advantages :
-
Eliminates solvent use, reducing environmental impact.
One-Pot Synthesis Using Polyphosphate Ester (PPE)
A modern advancement involves polyphosphate ester (PPE) as a cyclizing agent, enabling a one-pot synthesis from thiosemicarbazide and benzaldehyde derivatives.
Reaction Steps
Performance Data (Molecules 2021 )
| Parameter | Value |
|---|---|
| PPE Quantity | 2.5 equivalents |
| Temperature | 80–85°C |
| Reaction Time | 4–6 hours |
| Yield | 89–92% |
Spectroscopic Validation :
-
IR : Peaks at 3285 cm⁻¹ (N–H stretch) and 1626 cm⁻¹ (C=N stretch).
-
¹H NMR : δ 7.3–7.5 ppm (phenyl protons), δ 4.8 ppm (CH₂NH₂).
Copper-Catalyzed Oxidative Coupling
A less conventional method utilizes copper(II) chloride to catalyze the coupling of thiourea derivatives with benzylamines.
Procedure Overview
-
Intermediate Formation : Benzylamine reacts with thiourea to generate a copper-thiourea complex.
-
Cyclization : Oxidative coupling forms the thiadiazole ring.
-
Acid Workup : HCl treatment precipitates the dihydrochloride.
Limitations
Microwave-Assisted Synthesis
Microwave irradiation accelerates the reaction by enhancing molecular collisions, reducing time from hours to minutes.
Protocol (Adapted from WO2020128003A1 )
| Parameter | Value |
|---|---|
| Microwave Power | 300 W |
| Temperature | 120°C |
| Reaction Time | 15 minutes |
| Yield | 85–88% |
Advantages :
Photochemical Cyclization
An experimental approach uses UV light to initiate radical-based cyclization, though yields remain suboptimal (50–60%).
Mechanism
-
Radical Formation : UV cleaves S–S bonds in disulfide intermediates.
-
Ring Closure : Radical recombination forms the thiadiazole core.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Classical Cyclization | 94–98 | 30–60 min | Low | High |
| One-Pot PPE | 89–92 | 4–6 hrs | Moderate | Moderate |
| Copper-Catalyzed | 70–75 | 6–8 hrs | High | Low |
| Microwave | 85–88 | 15 min | High | Moderate |
| Photochemical | 50–60 | 2–3 hrs | Very High | Low |
Analyse Chemischer Reaktionen
Types of Reactions
5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Substituent Variations in the Thiadiazole Core
The compound is compared to structurally related derivatives, focusing on substituent modifications (Table 1):
Table 1: Structural Comparison of Thiadiazole Derivatives
| Compound Name | Substituent at 5-Position | Substituent at 2-Position | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| Target Compound (Dihydrochloride) | Phenylmethyl (C₆H₅CH₂) | Amine (NH₂) | 279.23* | 1227465-55-5 |
| 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride | Ethyl (CH₂CH₂) | Amine (NH₂) | 217.11 | 1227465-61-3 |
| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | 4-Methylphenyl (C₆H₄CH₃) | Amine (NH₂) | 207.27 | Not provided |
| 5-(4-Chloro-2-(2-Cl-phenoxy)phenyl)-derivative | Complex aryl (Cl-substituted) | Amine (NH₂) | 370.67 | Not provided |
Key Observations :
Comparison with Analogues :
Pharmacological Activities
Mechanistic Insights :
Physicochemical Properties
Solubility : The dihydrochloride form of the target compound improves solubility (>10 mg/mL in water) compared to free bases (e.g., 5-(4-methylphenyl)-thiadiazole, solubility <1 mg/mL) .
Stability : Thiadiazoles with aromatic substituents (e.g., phenylmethyl) exhibit greater thermal stability than alkyl-substituted derivatives .
Biologische Aktivität
5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, including anticancer, antimicrobial, and antifungal activities, supported by data tables and relevant research findings.
- Chemical Formula : C₉H₁₂Cl₂N₄S
- CAS Number : 1227465-55-5
- Molecular Weight : 239.19 g/mol
- Physical Form : Solid
- Purity : ≥95%
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Notably:
- Inhibition of Cancer Cell Proliferation : The compound has shown promising results against various cancer cell lines. For instance, derivatives based on this scaffold demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cells with IC50 values as low as 0.28 µg/mL for MCF-7 cells .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole | HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 2.44 | Inhibition of CDK9 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research indicates that derivatives of the thiadiazole moiety possess significant activity against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Thiadiazole Derivative A | Staphylococcus aureus | 62.5 |
| Thiadiazole Derivative B | Escherichia coli | 500 |
| Thiadiazole Derivative C | Candida albicans | 32–42 |
Research shows that certain derivatives exhibit enhanced activity against Gram-positive bacteria and fungi compared to standard antibiotics like fluconazole . The presence of halogen substituents on the phenyl ring has been linked to increased antibacterial efficacy.
Case Studies and Research Findings
- Cytotoxic Studies : A study evaluated the cytotoxicity of various thiadiazole derivatives using the MTT assay against MCF-7 and HepG2 cell lines. The results indicated that modifications to the thiadiazole structure significantly influenced biological activity .
- Mechanistic Insights : Molecular docking studies suggest that these compounds can inhibit key proteins involved in cell proliferation and survival pathways, such as STAT3 and CDK9 . This highlights their potential as targeted therapies in cancer treatment.
- Synergistic Effects : Combining thiadiazole derivatives with other pharmacologically active compounds may lead to synergistic effects that enhance efficacy while reducing toxicity .
Q & A
Q. Methodological Guidance
- Structure Solution : SHELXD/SHELXS for phase retrieval via direct methods .
- Refinement : SHELXL for handling restraints (e.g., rigid bond, isotropic displacement) in heterocyclic systems .
- Visualization : WinGX for validating hydrogen bonding and packing interactions .
How should researchers address discrepancies between experimental and computational structural data?
Advanced Data Contradiction Analysis
Discrepancies in bond lengths or angles (e.g., C–N vs. C–S) may arise from crystal packing forces not modeled in DFT. Validate computational parameters (e.g., basis sets, solvent effects) and cross-check with spectroscopic data. Restrained refinement in SHELXL can reconcile outliers .
What purification strategies ensure high-purity batches of this compound?
Q. Basic Laboratory Practice
- Recrystallization : Use ethanol or acetone/water mixtures to remove polar impurities .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates non-polar by-products .
How do substituents on the phenyl ring affect the compound’s physicochemical properties?
Advanced SAR Study Design
Electron-withdrawing groups (e.g., –Cl, –NO₂) increase solubility in polar solvents but reduce bioavailability. Steric effects from ortho-substituents alter dihedral angles and hydrogen bonding capacity. Computational modeling (DFT) predicts logP and pKa values for pharmacokinetic profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
